1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazol-2-amine
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Overview
Description
1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazol-2-amine is a heterocyclic compound that features both thiazole and imidazole rings These rings are known for their biological activities and are commonly found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazol-2-amine typically involves the formation of the thiazole and imidazole rings followed by their coupling. One common method involves the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with 1H-imidazole-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides; in the presence of bases like triethylamine or pyridine.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted thiazole-imidazole compounds .
Scientific Research Applications
1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methyl-1,3-thiazol-4-yl)ethanamine
- 1-(4-methyl-1,3-thiazol-2-yl)ethanamine
- 2-(2-methyl-1,3-thiazol-4-yl)ethylamine
Uniqueness
1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazol-2-amine is unique due to the presence of both thiazole and imidazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C8H10N4S |
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Molecular Weight |
194.26 g/mol |
IUPAC Name |
1-[(2-methyl-1,3-thiazol-4-yl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C8H10N4S/c1-6-11-7(5-13-6)4-12-3-2-10-8(12)9/h2-3,5H,4H2,1H3,(H2,9,10) |
InChI Key |
AJAOPBFYJMPVBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CN2C=CN=C2N |
Origin of Product |
United States |
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